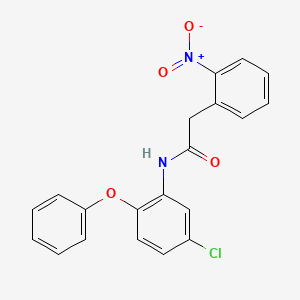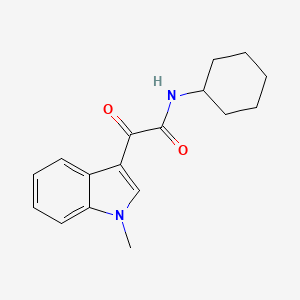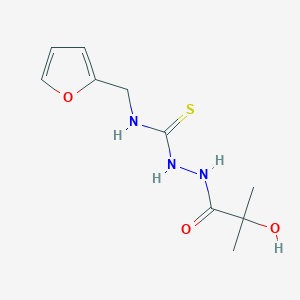![molecular formula C11H12N2OS B4761390 3-allyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4761390.png)
3-allyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
3-allyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound with potential applications in medicinal chemistry. It belongs to the class of thienopyrimidines, which have been shown to possess various biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-allyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves the inhibition of CDKs, which are essential for cell cycle progression. CDKs are activated by binding to cyclins, and the CDK-cyclin complex phosphorylates various substrates, leading to cell cycle progression. This compound binds to the ATP-binding site of CDKs and prevents their activation, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that it inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits the replication of HCV by interfering with viral RNA synthesis. In vivo studies have shown that it has potent anticancer activity in xenograft models of breast and lung cancer.
Advantages and Limitations for Lab Experiments
The advantages of using 3-allyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments include its potent anticancer and antiviral activities, which make it a promising candidate for further development as a therapeutic agent. However, its limitations include its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Future Directions
For research on 3-allyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one include:
1. Optimization of its synthesis method to improve its yield and purity.
2. Investigation of its pharmacokinetics and toxicity in animal models.
3. Evaluation of its efficacy in combination with other anticancer or antiviral agents.
4. Development of novel derivatives with improved solubility and pharmacological properties.
5. Investigation of its mechanism of action in more detail, including its effects on downstream targets of CDKs.
6. Exploration of its potential applications in other disease areas, such as inflammation and neurodegenerative diseases.
In conclusion, this compound is a promising compound with potent anticancer, antiviral, and anti-inflammatory activities. Its mechanism of action involves the inhibition of CDKs, leading to cell cycle arrest and apoptosis. Further research is needed to optimize its synthesis, evaluate its pharmacokinetics and toxicity, and explore its potential applications in other disease areas.
Scientific Research Applications
The thienopyrimidine scaffold has been extensively studied for its biological activities. 3-allyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to possess potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It acts by inhibiting the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. It has also been reported to have antiviral activity against hepatitis C virus (HCV) and anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-4-5-13-6-12-10-9(11(13)14)7(2)8(3)15-10/h4,6H,1,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAUNOYWQHOCLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4761311.png)

![3-amino-N-(2-fluorophenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4761317.png)

![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4761339.png)
![N-(2,4-dichlorophenyl)-N'-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4761355.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4761371.png)
![methyl 2-{4-[(4-methoxyphenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4761376.png)
![N-(1-benzyl-4-piperidinyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4761386.png)

![4-(4-fluorophenyl)-N-(4-methylphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B4761396.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-phenylmethanesulfonamide](/img/structure/B4761404.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4761417.png)